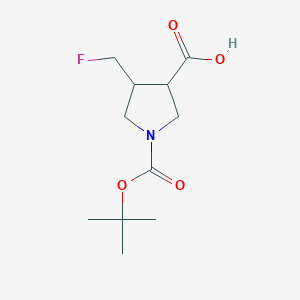
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3R,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound also plays a crucial role in its biological activity, as it can affect the orientation and fit within enzyme active sites or receptor binding pockets.
類似化合物との比較
Similar Compounds
- (3R,4S)-1-tert-butoxycarbonyl-4-phenyl-3-pyrrolidinecarboxylic acid
- (3R,4S)-1-tert-butoxycarbonyl-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4R)-1-tert-butoxycarbonyl-4-cyclohexyl-3-pyrrolidinecarboxylic acid
Uniqueness
(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluoromethyl group. This combination of features can result in distinct reactivity and biological activity compared to other similar compounds. The fluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and synthesis.
特性
分子式 |
C11H18FNO4 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(4-12)8(6-13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) |
InChIキー |
IFUGOWLPASPVBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















